N-[1-[[2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-1-oxopropan-2-yl]-1-[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxamide
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Overview
Description
The compound “N-[1-[[2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-1-oxopropan-2-yl]-1-[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxamide” is a complex organic molecule with multiple functional groups, including indole, amide, and carbamimidamidopentanoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then combined through a series of reactions such as condensation, acylation, and amidation. Each step must be carefully controlled to ensure the correct formation of bonds and the desired stereochemistry.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The indole and phenyl groups can be oxidized under specific conditions.
Reduction: Amide groups can be reduced to amines.
Substitution: Functional groups can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole group may yield indole-3-carboxylic acid, while reduction of the amide groups may yield the corresponding amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and phenyl groups may interact with hydrophobic pockets, while the amide and carbamimidamidopentanoyl groups may form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[1-[[2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-1-oxopropan-2-yl]-1-[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxamide analogs
Other indole-containing compounds: Such as tryptophan derivatives.
Other amide-containing compounds: Such as peptides and proteins.
Uniqueness
This compound is unique due to its specific combination of functional groups and the resulting properties. Its complex structure allows for multiple interactions with biological molecules, making it a versatile tool in scientific research.
Properties
IUPAC Name |
N-[1-[[2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-1-oxopropan-2-yl]-1-[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C71H94ClN19O13/c1-38(2)30-54(63(98)85-53(17-10-28-79-71(76)77)69(104)91-29-11-18-59(91)68(103)82-39(3)60(95)90-66(101)56(83-40(4)93)33-43-35-80-50-14-7-5-12-47(43)50)87-62(97)52(16-9-27-78-70(74)75)84-64(99)55(32-42-21-25-46(94)26-22-42)88-67(102)58(37-92)89-65(100)57(34-44-36-81-51-15-8-6-13-48(44)51)86-61(96)49(73)31-41-19-23-45(72)24-20-41/h5-8,12-15,19-26,35-36,38-39,49,52-59,80-81,92,94H,9-11,16-18,27-34,37,73H2,1-4H3,(H,82,103)(H,83,93)(H,84,99)(H,85,98)(H,86,96)(H,87,97)(H,88,102)(H,89,100)(H4,74,75,78)(H4,76,77,79)(H,90,95,101) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEFQWSRPHNLBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H94ClN19O13 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1457.1 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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